N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methylbenzamide
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Overview
Description
N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methylbenzamide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are often found in various pharmacologically active compounds .
Preparation Methods
The synthesis of N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methylbenzamide typically involves the coupling of tryptamine and ibuprofen using N,N’-dicyclohexylcarbodiimide as a dehydrating reagent . This method is convenient for preparing amides through the coupling of amines and carboxylic acids. The reaction conditions include the use of a dehydrating agent like N,N’-dicyclohexylcarbodiimide, which reacts with the carboxyl group of ibuprofen to produce an activated acylating agent that subsequently reacts with the amino group of tryptamine to form the amide bond .
Chemical Reactions Analysis
N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions due to its electron-rich nature.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methylbenzamide can be compared with other indole derivatives, such as:
Properties
Molecular Formula |
C24H22N2O |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-methylbenzamide |
InChI |
InChI=1S/C24H22N2O/c1-17-8-7-11-19(14-17)24(27)26-15-21(18-9-3-2-4-10-18)22-16-25-23-13-6-5-12-20(22)23/h2-14,16,21,25H,15H2,1H3,(H,26,27) |
InChI Key |
FZIKFVQZEFCXGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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